

Application of 2-Phthalimidehydroxy-acetic Acid in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: **2-Phthalimidehydroxy-acetic acid**

Cat. No.: **B1313514**

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Introduction

2-Phthalimidehydroxy-acetic acid is a member of the phthalimide class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific research on **2-Phthalimidehydroxy-acetic acid** is limited, the broader family of phthalimide-containing molecules has demonstrated considerable therapeutic potential, particularly as anti-inflammatory and anticancer agents. This document provides a detailed overview of the potential applications of **2-Phthalimidehydroxy-acetic acid** based on the activities of structurally related phthalimide derivatives. The protocols and data presented herein are representative of the methodologies used to evaluate this class of compounds and can serve as a guide for the investigation of **2-Phthalimidehydroxy-acetic acid**.

Potential Therapeutic Applications

Based on extensive research into phthalimide analogues, **2-Phthalimidehydroxy-acetic acid** is a promising candidate for investigation in the following therapeutic areas:

- **Anti-inflammatory Activity:** Phthalimide derivatives have been shown to modulate key inflammatory pathways. They can suppress the production of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

- Anticancer Activity: Numerous phthalimide-containing compounds have exhibited potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data on Related Phthalimide Derivatives

The following tables summarize the biological activities of various phthalimide derivatives, providing a reference for the potential efficacy of **2-Phthalimidehydroxy-acetic acid**.

Table 1: In Vitro Anti-inflammatory Activity of Phthalimide Analogues

Compound	Assay	Target/Cell Line	IC50 / Activity	Reference
Phthalimide analogue IIh	Nitric Oxide (NO) Production	RAW264.7 macrophages	IC50 = 8.7 µg/mL	[1]
PD1 (a phthalimide analogue)	Pro-inflammatory Cytokines (TNF- α , IL-1 β , IL-6)	RAW264.7 macrophages	Suppression of induction	[2]
LASSBio 468 (phthalimide derivative)	Neutrophil Recruitment (in vivo)	LPS-induced in mice	ED50 = 2.5 mg/kg	[3]

Table 2: In Vitro Anticancer Activity of Phthalimide Derivatives

Compound	Cancer Cell Line	IC50 / GI50	Reference
Benzothiazole containing phthalimide	Various human cancer cell lines	Induces apoptosis	[4]
Phthalimido-thiazolidine derivative (FT-12)	Panc-1, Sk-mel-28, PC-3	Antiproliferative activity	[5]
2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide (Ic)	Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR)	$\log GI50 = -6.06$ to -6.53	[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **2-Phthalimidehydroxy-acetic acid**.

Protocol 1: Synthesis of N-Substituted Phthalimides

This protocol describes a general method for the synthesis of phthalimide derivatives, which can be adapted for the synthesis of **2-Phthalimidehydroxy-acetic acid**.

Materials:

- Phthalic anhydride
- Appropriate amine or amino acid (for **2-Phthalimidehydroxy-acetic acid**, this would be 2-amino-2-hydroxyacetic acid)
- Glacial acetic acid
- Reaction vessel with reflux condenser
- Heating mantle or oil bath

- Filtration apparatus
- Recrystallization solvents

Procedure:

- In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) and the desired amine/amino acid (1 equivalent) in glacial acetic acid.
- Attach a reflux condenser and heat the mixture to reflux (typically 120-140°C) for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
- Dry the purified product under vacuum.
- Characterize the final compound using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW264.7 murine macrophage cell line

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from *E. coli*
- Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Test compound (**2-Phthalimidehydroxy-acetic acid**) dissolved in DMSO
- 96-well cell culture plates
- Spectrophotometer (540 nm)

Procedure:

- Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + LPS + DMSO).
- Nitrite Measurement:
 - After 24 hours, collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

- Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of the test compound.

Protocol 3: In Vitro Anticancer Assay - MTT Cell Viability Assay

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

- Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)
- Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Test compound (**2-Phthalimidehydroxy-acetic acid**) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well cell culture plates
- Spectrophotometer (570 nm)

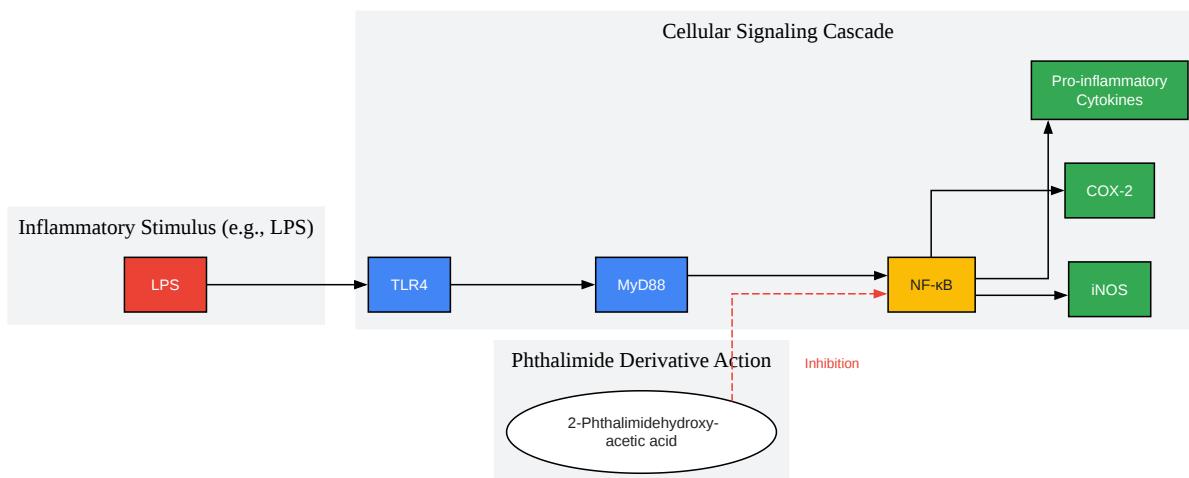
Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

- Treatment: Treat the cells with a range of concentrations of the test compound for 48 or 72 hours. Include a vehicle control (DMSO).
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value of the test compound.

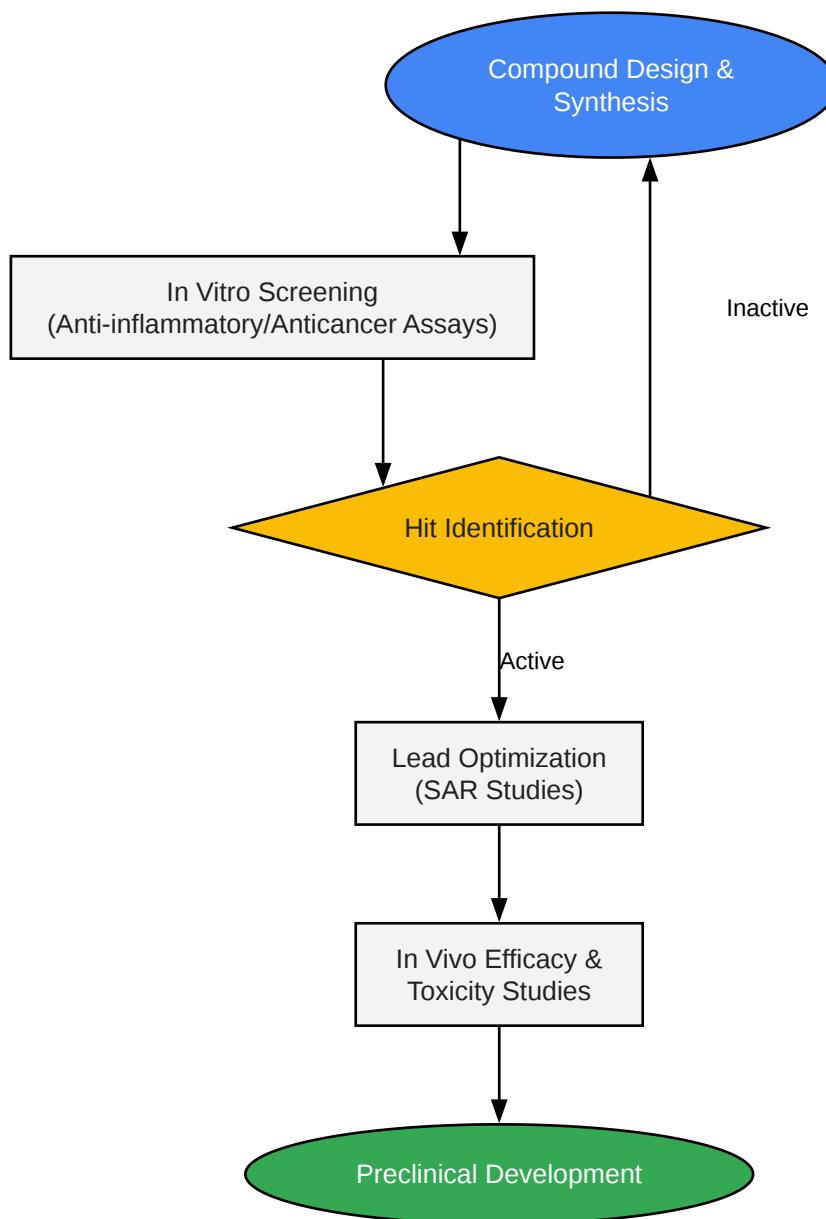
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by phthalimide derivatives and a typical workflow for drug discovery and evaluation.



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Caption: Potential anti-inflammatory mechanism of action.

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Caption: Drug discovery and development workflow.

Conclusion

While direct experimental data on **2-Phthalimidehydroxy-acetic acid** is not readily available in the public domain, the extensive body of research on the phthalimide scaffold strongly suggests its potential as a valuable lead structure in the development of novel anti-inflammatory and anticancer therapeutics. The application notes and protocols provided here offer a solid foundation for researchers to initiate the investigation of this and other related compounds. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of **2-Phthalimidehydroxy-acetic acid**.

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